molecular formula C5HCl2N3 B1393253 2,6-Dichloropyrimidine-4-carbonitrile CAS No. 26293-93-6

2,6-Dichloropyrimidine-4-carbonitrile

Cat. No. B1393253
CAS RN: 26293-93-6
M. Wt: 173.98 g/mol
InChI Key: HLAOENZTDMPYNY-UHFFFAOYSA-N
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Description

2,6-Dichloropyrimidine-4-carbonitrile is a chemical compound with the molecular formula C5HCl2N3 and a molecular weight of 173.99 . It is used in various chemical reactions due to its structure and properties .


Synthesis Analysis

The synthesis of 2,6-Dichloropyrimidine-4-carbonitrile involves several steps. One approach involves the use of organolithium reagents, which allows for the introduction of a new hydrophobic side chain . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . Another method involves the use of 2,4-dichloropyrimidine derivatives, which are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloropyrimidine-4-carbonitrile is characterized by the presence of two chlorine atoms and a nitrile group attached to a pyrimidine ring . The pyrimidine ring is a six-membered heterocyclic aromatic moiety, which is a central building block for a wide range of pharmacological applications .


Chemical Reactions Analysis

2,6-Dichloropyrimidine-4-carbonitrile undergoes various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution (SNAr) reactions, which is a general approach to the synthesis of a wide variety of pyrimidine derivatives . The compound can also incorporate nucleophiles regioselectively via SNAr reaction .


Physical And Chemical Properties Analysis

2,6-Dichloropyrimidine-4-carbonitrile has a predicted boiling point of 289.3±20.0 °C and a predicted density of 1.60±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

  • Pharmacology

    • Dichloropyrimidine is a central building block for a wide range of pharmacological applications . It’s reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
    • The methods of application or experimental procedures vary widely depending on the specific application. For example, synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
    • The results or outcomes obtained also vary widely. For example, modulation of myeloid leukemia (for example imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia) .
  • Organic Chemistry

    • 2,4-Dichloropyrimidine is used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
    • The method involves a one-pot, regioselective double Suzuki coupling reaction .
    • The outcome is the formation of diarylated pyrimidines .
  • Regioselective Synthesis of New Pyrimidine Derivatives

    • In the field of organic chemistry, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents .
    • The method involves a nucleophilic attack on pyrimidines using N-methylpiperazine, which was shown to be highly regioselective, favoring the formation of C-4 substituted products .
    • The outcome is the formation of new pyrimidine derivatives .
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

    • This application is in the field of organic synthesis .
    • The method involves unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
    • The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile

    • This compound has pharmaceutical applications as diuretics, anti-inflammatory, anti-malarial, and anti-tumor agents .
  • Synthesis of Medicinally Important 4-aryl-5-pyrimidinylimidazoles

    • 2,4-Dichloropyrimidine is used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
    • The method involves a one-pot, regioselective double Suzuki coupling reaction .
    • The outcome is the formation of diarylated pyrimidines .
  • Regioselective Synthesis of New Pyrimidine Derivatives

    • In the field of organic chemistry, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents .
    • The method involves a nucleophilic attack on pyrimidines using N-methylpiperazine, which was shown to be highly regioselective, favoring the formation of C-4 substituted products .
    • The outcome is the formation of new pyrimidine derivatives .
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

    • This application is in the field of organic synthesis .
    • The method involves unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
    • The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile

    • This compound has pharmaceutical applications as diuretics, anti-inflammatory, anti-malarial, and anti-tumor agents .
  • Synthesis of Medicinally Important 4-aryl-5-pyrimidinylimidazoles

    • 2,4-Dichloropyrimidine is used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
    • The method involves a one-pot, regioselective double Suzuki coupling reaction .
    • The outcome is the formation of diarylated pyrimidines .
  • Pharmacological Applications

    • Diazines, which include 2,6-Dichloropyrimidine-4-carbonitrile, are reported to exhibit a wide range of pharmacological activities such as antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Safety And Hazards

When handling 2,6-Dichloropyrimidine-4-carbonitrile, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and adequate ventilation should be ensured . The compound should be kept in containers that are tightly closed in a dry, cool, and well-ventilated place .

Future Directions

While specific future directions for 2,6-Dichloropyrimidine-4-carbonitrile are not mentioned in the retrieved papers, there is ongoing research into the synthesis of pyrimidine-based compounds due to their significant role in pharmaceutical applications . This includes exploring synthetic methods to produce this class of heterocyclic systems and developing novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name

2,6-dichloropyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3/c6-4-1-3(2-8)9-5(7)10-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAOENZTDMPYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680994
Record name 2,6-Dichloropyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropyrimidine-4-carbonitrile

CAS RN

26293-93-6
Record name 2,6-Dichloropyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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